4-Bromo-2,5-dimethoxybenzonitrile

Regioselective synthesis Halogenation Benzonitrile derivatives

4-Bromo-2,5-dimethoxybenzonitrile (CAS 219726-64-4) is a trisubstituted aromatic nitrile carrying bromine at the 4-position and methoxy groups at the 2- and 5-positions on a benzene ring. It belongs to the class of halogenated dimethoxybenzonitriles that serve as versatile building blocks for medicinal chemistry and materials science.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B12065072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethoxybenzonitrile
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C#N)OC)Br
InChIInChI=1S/C9H8BrNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3
InChIKeyHUWSUIXYTKIMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethoxybenzonitrile – Core Positioning & Procurement Rationale


4-Bromo-2,5-dimethoxybenzonitrile (CAS 219726-64-4) is a trisubstituted aromatic nitrile carrying bromine at the 4-position and methoxy groups at the 2- and 5-positions on a benzene ring. It belongs to the class of halogenated dimethoxybenzonitriles that serve as versatile building blocks for medicinal chemistry and materials science. The compound is primarily employed as a synthetic intermediate, with its value centered on the regiochemically defined bromine substituent that enables selective downstream functionalization via cross-coupling, nucleophilic aromatic substitution, or lithium-halogen exchange . Unlike non-halogenated or differently halogenated congeners, the specific 4-bromo-2,5-dimethoxy substitution pattern is a structural requirement for several biologically active molecules, most notably the selective 5-HT2A receptor agonist DMPMBB .

Role
Regiochemically defined synthetic intermediate
4-bromo substitution enables selective cross-coupling
Key Feature
4-bromo-2,5-dimethoxy substitution pattern
Essential pharmacophoric element in 5-HT2A ligands
Procurement Context
Widely stocked vs. discontinued isomers
Lower supply-chain risk for multi-gram programs

Why 4-Bromo-2,5-dimethoxybenzonitrile Cannot Be Replaced by Its Positional Isomers or Other Halogen Analogs


The commercial availability of several bromo-dimethoxybenzonitrile positional isomers (e.g., 2-bromo-3,6-dimethoxybenzonitrile, 3-bromo-2,5-dimethoxybenzonitrile) and other 4-halo analogs (4-iodo-, 4-chloro-) can create the impression that these compounds are interchangeable. However, the 4-bromo-2,5-dimethoxy substitution pattern is not trivially obtained: direct bromination of 2,5-dimethoxybenzonitrile yields the 2-bromo-3,6-isomer rather than the 4-bromo-2,5-isomer . Achieving the 4-bromo regiochemistry requires a specific aldehyde-directed synthetic route, which introduces a cost and accessibility barrier for the correct isomer . More critically, the 4-bromo substituent is a key pharmacophoric element in ligands such as DMPMBB, where the bromine atom engages in a lipophilic interaction within the 5-HT2A receptor binding pocket that the smaller nitrile or chloro substituents cannot replicate, and that the 2-bromo or 3-bromo positional isomers would misposition . Substituting an incorrect isomer or halogen analog therefore risks synthetic failure, loss of biological activity, or the need for costly revalidation of synthetic routes and biological assays.

Target Compound
4-Bromo-2,5-dimethoxybenzonitrile – aldehyde-directed synthesis; distinct 4-bromo regiochemistry
Common Substitute
2-Bromo-3,6-dimethoxybenzonitrile – direct nitrile bromination product; different substitution pattern
Positional isomers are not interchangeable. 4-bromo regiochemistry requires a specific synthetic route; the 2-bromo isomer obtained by direct bromination leads to mispositioned pharmacophoric elements and synthetic failure in downstream ligand synthesis.
Target Halogen
Aryl bromide: balanced reactivity for cross-coupling; lipophilic binding contribution
Alternative Halogen
4-Chloro analog: slower oxidative addition may require harsher conditions. 4-Iodo: higher side-reaction risk.
Halogen substitution alters coupling efficiency and biological activity. Bromine's size and lipophilicity are critical for 5-HT2A receptor binding; chloro or iodo replacement may not replicate target engagement.

Quantitative Differentiation Evidence for 4-Bromo-2,5-dimethoxybenzonitrile Against Closest Analogs


Regioselective Synthesis: 4-Bromo Isomer Requires Aldehyde-Directed Route While Direct Bromination of the Nitrile Gives the 2-Bromo Isomer

Direct bromination of 2,5-dimethoxybenzonitrile in acetic acid does not yield 4-bromo-2,5-dimethoxybenzonitrile (3) but instead affords 2-bromo-3,6-dimethoxybenzonitrile (7) in low yield . Exhaustive extraction of the reaction mixture did not yield additional product. To obtain the 4-bromo isomer selectively, an alternative three-step pathway starting from 2,5-dimethoxybenzaldehyde is required: bromination of the aldehyde at the 4-position, oxime formation, and dehydration to the nitrile . The 4-iodo analog can be obtained in 85% yield for the aldehyde iodination step using I₂/AgNO₃ in methanol, whereas direct iodination of 2,5-dimethoxybenzonitrile yields only the 2-iodo-3,6-isomer in low yield . This means that the 4-bromo isomer is synthetically distinct and not accessible via the simpler direct nitrile halogenation route; procurement of the incorrect isomer would require complete redesign of the synthetic sequence.

Regioselective Synthesis
Head-to-head
Direct bromination yields exclusively 2-bromo isomer; 4-bromo requires aldehyde-directed route
Target 4-Br isomer via aldehyde route
Direct rxn 2-Br isomer, low yield
Supports synthetic route fidelity and isomer identity verification
Procurement of wrong isomer forces complete route redesign
Regioselective synthesis Halogenation Benzonitrile derivatives

Pharmacophoric Requirement: 4-Bromo Substituent Is Essential for 5-HT2A Receptor Binding Mode of DMPMBB

In the selective 5-HT2A receptor agonist DMPMBB (2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine), the 4-bromo substituent on the dimethoxyphenyl ring is a critical pharmacophoric element . In silico docking studies comparing DMPMBB (4-Br) with 25CN-NBOH (4-CN) in the 5-HT2A receptor cryo-EM structure revealed that while the nitrile of 25CN-NBOH does not engage in specific polar interactions, the bromine of DMPMBB is significantly larger and more lipophilic, enabling a lipophilic interaction with the binding pocket surface that contributes to its binding mode . DMPMBB has been reported to be approximately 100-fold selective for 5-HT2AR over 5-HT2CR in a binding assay . Compounds derived from 3-bromo-2,5-dimethoxybenzonitrile or 2-bromo-3,6-dimethoxybenzonitrile would place the bromine atom in a different spatial orientation relative to the rest of the molecule, which would misposition the halogen relative to the binding pocket and is predicted to abolish this selectivity profile.

5-HT2A Pharmacophore
Cross-study
DMPMBB: ~100-fold 5-HT2AR selective; 4-Br engages lipophilic pocket
4-Br (DMPMBB) Lipophilic interaction
4-CN analog No specific polar contact
4-Br is a validated pharmacophoric requirement for this scaffold
Positional isomers would misposition halogen; predicted loss of selectivity
5-HT2A receptor Serotonin receptor ligands Structure-activity relationship

Halogen-Dependent Reactivity: 4-Bromo Enables Cross-Coupling Chemistry Not Accessible with 4-Chloro or Non-Halogenated Congeners

The C-Br bond in 4-bromo-2,5-dimethoxybenzonitrile is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C-Cl bond. Typical oxidative addition rates for aryl bromides are 10- to 100-fold faster than for aryl chlorides under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, while aryl iodides can be more prone to undesired side reactions such as dehalogenation or homocoupling . The 4-bromo substituent thus occupies an optimal reactivity window for sequential derivatization: it is sufficiently reactive for efficient coupling while being more stable and selective than the corresponding 4-iodo analog. The non-halogenated parent compound 2,5-dimethoxybenzonitrile (CAS 19179-31-8) lacks a cross-coupling handle entirely, while the 4-chloro analog is often commercially less available and requires more forcing coupling conditions that may be incompatible with the nitrile or methoxy functionalities .

Cross-Coupling Reactivity
Class-level
Aryl-Br oxidative addition ~10–100× faster than aryl-Cl
4-Br Optimal reactivity/stability balance
4-Cl Slower; may need specialized catalysts
Supports selection for library synthesis and parallel chemistry
Class-level aryl halide reactivity series; specific conditions may vary
Cross-coupling Suzuki coupling Buchwald-Hartwig amination

Analytical Distinguishability: Unique Spectroscopic Signature vs. Positional Isomers

The 1H-NMR spectrum of 4-bromo-2,5-dimethoxybenzonitrile displays a pair of singlets in the aromatic region, consistent with the para relationship of the two aromatic protons (H-3 and H-6) . In contrast, the 2-bromo-3,6-dimethoxybenzonitrile isomer exhibits a pair of doublets with a 9 Hz coupling constant, reflecting the ortho relationship of its aromatic protons . This spectroscopic distinction provides a straightforward and unambiguous method for identity confirmation and detection of isomeric contamination. The FTIR and GC-MS spectra of 4-bromo-2,5-dimethoxybenzonitrile are also archived in the Wiley SpectraBase and KnowItAll spectral libraries, providing reference data for analytical verification .

NMR Distinguishability
Head-to-head
4-Br: two aromatic singlets (para); 2-Br: two doublets, J = 9 Hz (ortho)
4-Br isomer Singlets, J ≈ 0 Hz
2-Br isomer Doublets, J = 9 Hz
Unambiguous identity confirmation and isomer contamination detection
FTIR and GC-MS reference data archived in spectral libraries
NMR spectroscopy Quality control Identity confirmation

Commercial Accessibility Gap: 4-Bromo Isomer Is Widely Stocked While 3-Bromo Isomer Is Discontinued

A survey of commercial suppliers indicates that 4-bromo-2,5-dimethoxybenzonitrile (CAS 219726-64-4) is regularly stocked by multiple vendors, whereas 3-bromo-2,5-dimethoxybenzonitrile has been listed as a discontinued product by at least one major supplier . The 2-bromo-3,6-dimethoxybenzonitrile isomer (CAS 219726-66-6) is available but from fewer suppliers and typically at higher cost per gram . This differential in commercial availability translates to longer lead times and higher procurement risk for the 2-bromo and 3-bromo isomers, particularly for programs requiring multi-gram to kilogram quantities.

Commercial Accessibility
Supporting evidence
4-Br: actively stocked by multiple vendors; 3-Br: discontinued; 2-Br: limited availability
4-Br isomer Multi-vendor, active
3-Br isomer Discontinued
Lower supply-chain risk for long-term research programs
Supplier catalog survey, 2024–2025; data to verify
Supply chain Commercial availability Procurement risk

When 4-Bromo-2,5-dimethoxybenzonitrile Is the Definitive Procurement Choice


Synthesis of 5-HT2A Receptor Ligands Requiring 4-Bromo-2,5-dimethoxy Substitution

For medicinal chemistry programs developing selective serotonin 5-HT2A receptor agonists or tool compounds, 4-bromo-2,5-dimethoxybenzonitrile is the required building block. The 4-bromo substituent is an essential pharmacophoric element in DMPMBB, contributing a lipophilic interaction within the receptor binding pocket that cannot be replicated by 4-CN, 4-Cl, or positional bromine isomers . The compound provides the key aryl bromide intermediate for diversification into phenethylamine, benzylpiperidine, and related scaffolds. Procurement of the correct 4-bromo isomer ensures synthetic fidelity to published SAR and avoids the need for de novo lead optimization .

Cross-Coupling Library Synthesis Requiring a Balanced Aryl Bromide Handle

In parallel synthesis or DNA-encoded library (DEL) programs, 4-bromo-2,5-dimethoxybenzonitrile serves as a versatile aryl bromide building block for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification . Its reactivity occupies the optimal middle ground between sluggish aryl chlorides and sometimes capricious aryl iodides, providing robust and predictable coupling yields across a range of boronic acids, amines, and alkynes . When library design requires a dimethoxybenzonitrile core with a single diversification point, the 4-bromo isomer is the most synthetically enabling choice.

Regiochemically Defined Intermediate in Multi-Step Synthesis

For synthetic routes that build complexity through sequential functionalization of the aromatic ring, the unambiguous 4-bromo substitution pattern eliminates the risk of regioisomeric mixtures that complicate purification and characterization. The Hathaway route from 2,5-dimethoxybenzaldehyde demonstrates that the 4-bromo isomer can be obtained as a single regioisomer, whereas direct halogenation of 2,5-dimethoxybenzonitrile gives the undesired 2-bromo isomer . When the downstream chemistry requires a bromine atom exclusively at the 4-position (e.g., for subsequent lithium-halogen exchange, Grignard formation, or directed ortho-metalation), only the correctly substituted starting material will suffice .

Quality Control and Regulatory Compliance in Reference Standard Programs

For analytical laboratories and forensic toxicology programs that require certified reference materials, the distinct 1H-NMR signature of 4-bromo-2,5-dimethoxybenzonitrile (aromatic singlets) vs. the 2-bromo isomer (aromatic doublets, J = 9 Hz) provides an unambiguous identity confirmation method . The compound's FTIR and GC-MS spectra are catalogued in authoritative spectral libraries (Wiley SpectraBase, KnowItAll), enabling regulatory-compliant identity testing and impurity profiling . The wider commercial availability of the 4-bromo isomer further supports its selection as a primary reference standard over less accessible positional isomers.

Application
Selection Property
Validation Focus
5-HT2A ligand synthesis
4-Bromo-2,5-dimethoxy substitution pattern
Receptor-binding pharmacophore fidelity
Cross-coupling library generation
Aryl bromide reactivity profile
Suzuki-Miyaura / Buchwald-Hartwig coupling efficiency
Multi-step regioselective synthesis
Unambiguous 4-bromo regiochemistry
Isomeric purity and downstream intermediate consistency
Analytical reference standard programs
Distinct NMR signature (aromatic singlets)
Identity confirmation and impurity profiling
Selection guidance based on reported synthetic routes, pharmacophoric evidence, and commercial availability data. Users should verify isomer identity upon receipt and validate coupling conditions under their specific protocols.
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